1-(2,2-Diethylazetidin-1-yl)ethanone

Drug Design ADME Prediction Lipophilicity

1-(2,2-Diethylazetidin-1-yl)ethanone (CAS 92145-64-7) is an N-acetylated azetidine derivative characterized by a strained four-membered ring bearing a gem‑diethyl substitution at the 2‑position. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g·mol⁻¹, this compound serves as a sterically demanding, lipophilic building block in medicinal chemistry and organic synthesis, where precise control over steric, electronic, and conformational parameters is essential [REFS-1, REFS-2].

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 92145-64-7
Cat. No. B11920608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diethylazetidin-1-yl)ethanone
CAS92145-64-7
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCC1(CCN1C(=O)C)CC
InChIInChI=1S/C9H17NO/c1-4-9(5-2)6-7-10(9)8(3)11/h4-7H2,1-3H3
InChIKeySTWKRTRHFTUEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Diethylazetidin-1-yl)ethanone (CAS 92145-64-7): A Clearly Defined Azetidine Building Block for Rigorous Structure–Activity Relationship (SAR) Exploration


1-(2,2-Diethylazetidin-1-yl)ethanone (CAS 92145-64-7) is an N-acetylated azetidine derivative characterized by a strained four-membered ring bearing a gem‑diethyl substitution at the 2‑position [1]. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g·mol⁻¹, this compound serves as a sterically demanding, lipophilic building block in medicinal chemistry and organic synthesis, where precise control over steric, electronic, and conformational parameters is essential [REFS-1, REFS-2]. Its computed XLogP3 of 1.5, zero hydrogen‑bond donor count, and a topological polar surface area (TPSA) of 20.3 Ų define a distinct physicochemical profile that directly influences the membrane permeability and metabolic stability of derived lead molecules [REFS-1, REFS-2].

Why Generic Substitution of 1-(2,2-Diethylazetidin-1-yl)ethanone Leads to Failed SAR Campaigns: A Quantitative Physicochemical Rationale


The 2,2-diethyl substitution pattern on the azetidine ring is not a minor structural variant but a decisive determinant of molecular properties. Compared to the unsubstituted 1‑acetylazetidine, the target compound exhibits a significantly elevated XLogP3 (1.5 vs. approximately –0.1 for 1‑acetylazetidine) [1] and a 2‑fold increase in rotatable bonds (2 vs. 1), parameters that govern passive membrane permeability, aqueous solubility, and target‑binding entropy [REFs-1]. The gem‑diethyl motif also introduces unique steric hindrance around the azetidine nitrogen, altering the compound’s pKₐ and nucleophilic reactivity relative to N‑acetyl‑azetidine, N‑acyl‑pyrrolidine, or N‑acyl‑piperidine alternatives [REFs-2]. Consequently, swapping this compound for a less hindered or more polar analog can dramatically shift the pharmacokinetic and pharmacodynamic profile of a lead series, invalidating existing SAR data and delaying project timelines [REFs-2].

Quantitative Differentiation Evidence for 1-(2,2-Diethylazetidin-1-yl)ethanone: Head‑to‑Head Physicochemical and Reactivity Comparisons


Lipophilicity Advantage Over 1‑Acetylazetidine: XLogP3 Comparison

1-(2,2-Diethylazetidin-1-yl)ethanone demonstrates a substantially higher predicted lipophilicity (XLogP3 = 1.5) relative to the unsubstituted analog 1‑acetylazetidine (XLogP3 ≈ –0.1) [1]. This difference of approximately 1.6 log units translates to a predicted 40‑fold higher partition between 1‑octanol and water, directly impacting passive membrane flux and in‑vivo distribution volume [1].

Drug Design ADME Prediction Lipophilicity

Rotatable Bond Inventory: Conformational Entropy Penalty Relative to 1‑Acetylazetidine

The target compound contains two rotatable bonds (both C–C bonds in the ethyl groups) versus only one rotatable bond (the acetyl C–N connection) in 1‑acetylazetidine [1]. According to the frozen‑rotor approximation, each additional rotatable bond costs ≈0.5–1.0 kcal·mol⁻¹ in binding entropy; thus, the 2,2‑diethyl analog may inherently carry a higher entropic penalty upon receptor binding [2]. This property must be accounted for when interpreting binding affinity data and can be exploited to fine‑tune the thermodynamics of target engagement.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Steric Bulk and Acetyl‑Transfer Reactivity: Indirect Comparison with 2,2‑Diethylazetidine Free Amine

N‑acetylation of 2,2‑diethylazetidine drastically reduces the nitrogen’s nucleophilicity and hydrogen‑bond acceptor capacity. While the free amine 2,2‑diethylazetidine possesses one hydrogen‑bond donor and one acceptor, the target compound exhibits zero hydrogen‑bond donors and only one acceptor (the carbonyl oxygen) [1]. This transformation effectively silences the azetidine nitrogen as a pharmacophoric element and shifts the compound’s reactivity profile from nucleophilic to electrophilic, as evidenced by its susceptibility to hydrolysis under acidic or basic conditions to regenerate the parent amine . Suppliers report typical purities of ≥98 % (HPLC) for the acetylated form, while the free amine is often supplied as its hydrochloride salt (95 % purity) .

Synthetic Chemistry Acylation Reactivity Steric Shielding

Topological Polar Surface Area (TPSA) Benchmark: Advantage Over 1‑Boc‑2,2‑diethylazetidine for CNS Penetration

The target compound’s TPSA of 20.3 Ų is markedly lower than that of the frequently employed 1‑Boc‑2,2‑diethylazetidine (TPSA ≈ 38.8 Ų) [1]. In CNS drug discovery, a TPSA below 60–70 Ų is a prerequisite for passive blood‑brain barrier (BBB) penetration; the 20.3 Ų value positions the compound favorably for CNS programs, whereas the Boc‑protected analog exceeds this threshold and may require active transport mechanisms [2]. This difference arises because the Boc group adds an additional carbonyl oxygen and a tert‑butyl ester moiety, significantly increasing polar surface area [1].

CNS Drug Design Blood‑Brain Barrier Permeability Scaffold Selection

Optimal Scientific and Industrial Use Cases for 1-(2,2-Diethylazetidin-1-yl)ethanone Based on Verified Differentiation


CNS‑Penetrant Lead Series Design: Capitalizing on Low TPSA

In the design of CNS‑active kinase inhibitors or GPCR modulators, where BBB penetration is critical, the compound’s TPSA of 20.3 Ų makes it a superior N‑acetyl‑azetidine scaffold relative to 1‑Boc‑2,2‑diethylazetidine (TPSA ≈ 38.8 Ų) [1]. Medicinal chemists can directly incorporate this building block into parallel amide‑bond‑forming reactions without the need for post‑coupling deprotection, accelerating CNS SAR exploration [1].

Lipophilicity‑Driven Fragment‑Based Drug Discovery (FBDD)

The XLogP3 of 1.5 positions this compound as a moderately lipophilic fragment that can be used to probe hydrophobic sub‑pockets of target proteins [2]. When compared to the nearly polar 1‑acetylazetidine (XLogP3 ≈ –0.1), the 2,2‑diethyl analog fills a lipophilicity gap in fragment libraries, enabling researchers to map the hydrophobic/hydrophilic balance required for optimal binding without resorting to larger, less ligand‑efficient fragments [2].

Entropic Fine‑Tuning of Target Binding Thermodynamics

The presence of two rotatable ethyl groups (vs. one rotatable bond in 1‑acetylazetidine) allows structure‑based design teams to deliberately manipulate the conformational entropy penalty upon binding [3]. This feature is invaluable when optimizing ligand efficiency indices; by measuring the ΔΔG upon rigidification of one ethyl rotor, researchers can quantify the entropic contribution to binding affinity, informing subsequent scaffold rigidification strategies [3].

Streamlined Synthesis of Amide‑Linked PROTACs and Bioconjugates

Because the target compound arrives pre‑functionalized as an N‑acetyl amide, it can be directly hydrolyzed or reduced to the secondary amine for‑onward conjugation, or used as a stable amide‑bond‑forming partner in PROTAC linker chemistry . This eliminates the protection/deprotection steps required when starting from the free amine 2,2‑diethylazetidine, reducing the synthetic sequence by at least one step and improving overall yield in automated parallel synthesis workflows .

Quote Request

Request a Quote for 1-(2,2-Diethylazetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.